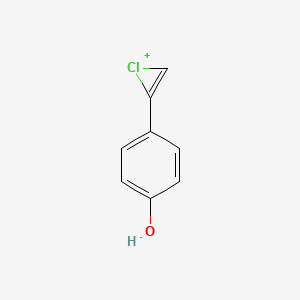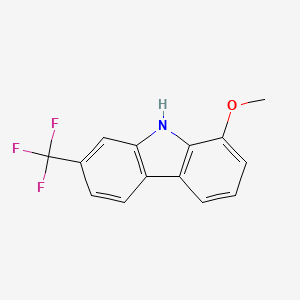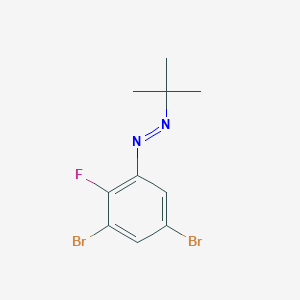
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a tetrahydro-1,1-dioxido-3-thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: Introducing the chlorophenyl and tetrahydro-1,1-dioxido-3-thienyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This might include:
Batch or Continuous Flow Processes: Utilizing automated reactors to ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially affecting the sulfur-containing thienyl group.
Reduction: Reduction of the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrazole nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of agrochemicals, dyes, or other industrial products.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and substituents could play a role in binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrazole, 5-phenyl-1-(tetrahydro-1,1-dioxido-3-thienyl)-
- 1H-Pyrazole, 5-(3-chlorophenyl)-1-(methylthio)-
- 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-3-thienyl)-
Uniqueness
The unique combination of the chlorophenyl and tetrahydro-1,1-dioxido-3-thienyl groups in 1H-Pyrazole, 5-(3-chlorophenyl)-1-(tetrahydro-1,1-dioxido-3-thienyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity for certain targets.
Propiedades
Número CAS |
876376-27-1 |
|---|---|
Fórmula molecular |
C13H13ClN2O2S |
Peso molecular |
296.77 g/mol |
Nombre IUPAC |
3-[5-(3-chlorophenyl)pyrazol-1-yl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-3-1-2-10(8-11)13-4-6-15-16(13)12-5-7-19(17,18)9-12/h1-4,6,8,12H,5,7,9H2 |
Clave InChI |
RWZISUQTGVGDOX-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)

![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)

![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)

